

Validating Ribonucleotide Reductase as the Primary Target of Triapine: A Comparative Guide

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Compound of Interest

Compound Name: *Triapine hydrochloride*

Cat. No.: *B15587456*

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This guide provides an objective comparison of Triapine's performance against other alternatives, focusing on the validation of ribonucleotide reductase (RNR) as its primary target. Experimental data is presented to support the conclusions drawn.

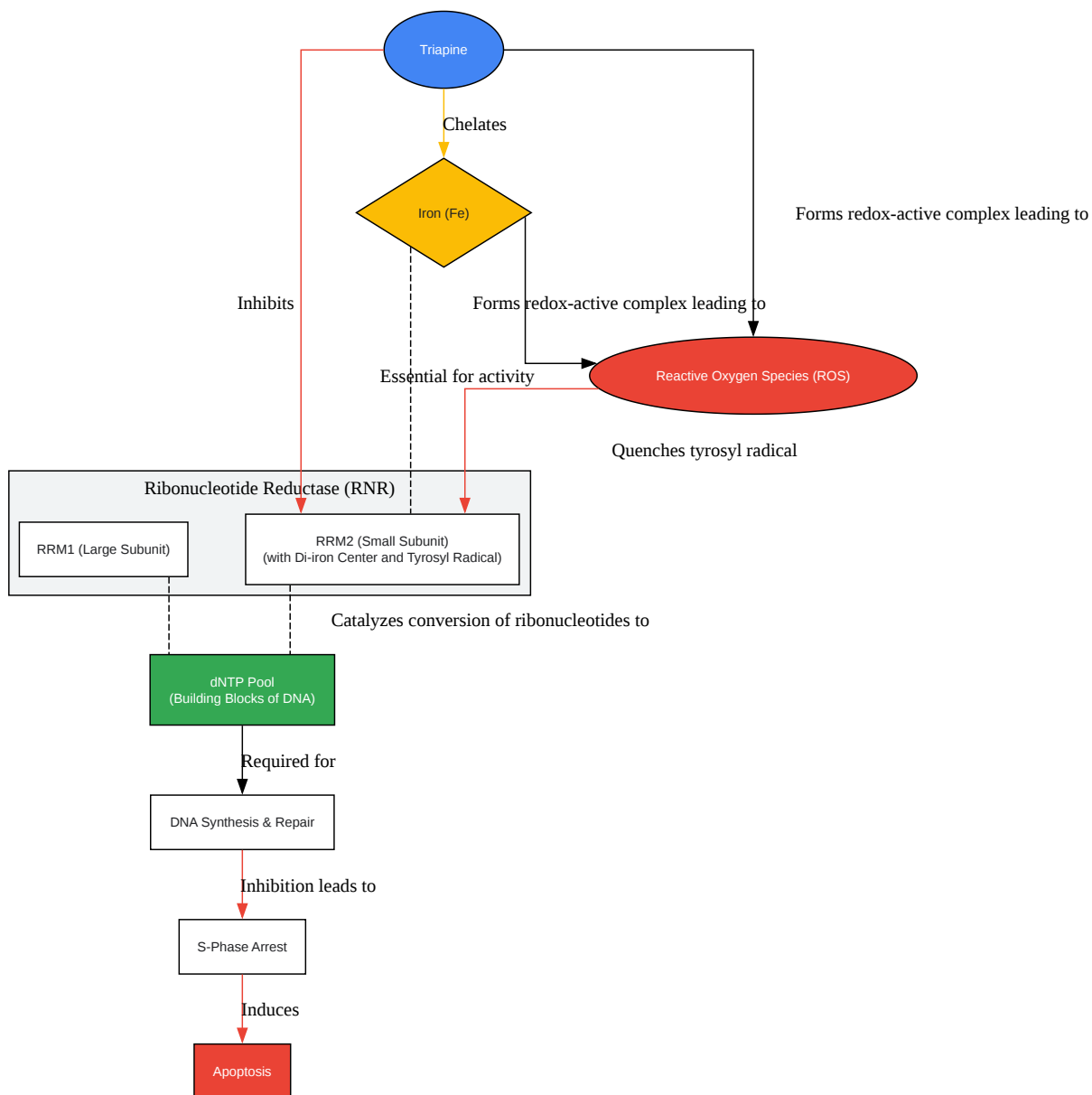
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is an investigational anticancer drug that has demonstrated significant potential in preclinical and clinical studies.^[1] Its primary mechanism of action is the potent inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis and repair.^{[2][3]} This guide delves into the experimental evidence validating RNR as Triapine's main target, compares its efficacy with other RNR inhibitors, and discusses its off-target effects.

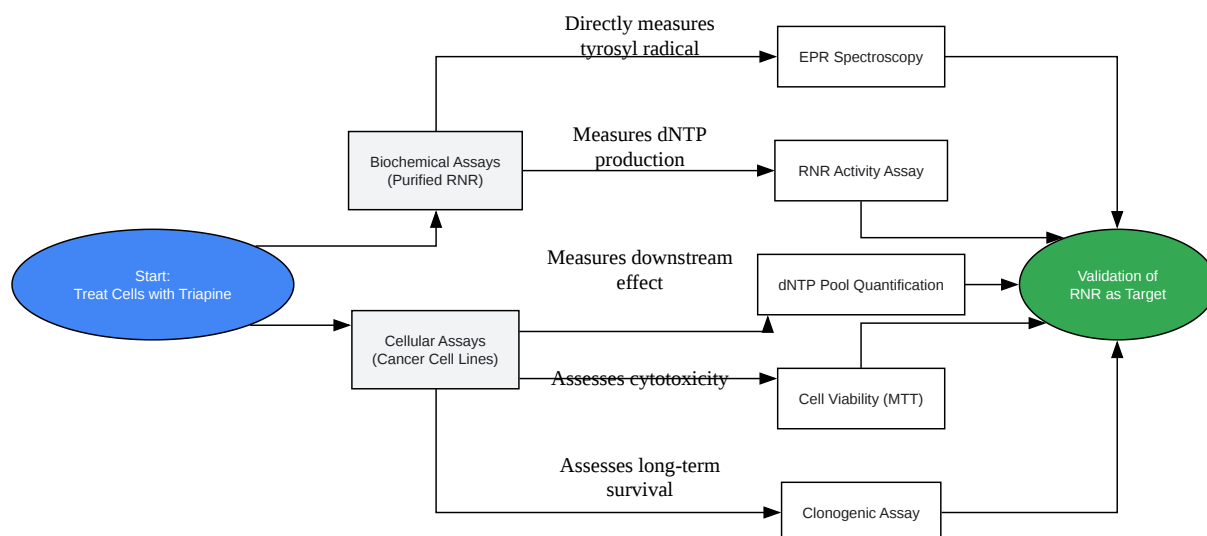
Mechanism of Action: Targeting the Engine of DNA Synthesis

Ribonucleotide reductase (RNR) is the rate-limiting enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA replication and repair.^{[2][4]} RNR is composed of two subunits: the large subunit R1 (RRM1) and the small subunit R2 (RRM2). The R2 subunit contains a di-iron center that generates a crucial tyrosyl free radical necessary for the enzyme's catalytic activity.^{[4][5]}

Triapine's inhibitory action is centered on the R2 subunit.^{[1][5]} It functions as a potent iron chelator, forming a redox-active complex with iron.^{[2][5]} This complex effectively quenches the tyrosyl free radical, inactivating the RNR enzyme and leading to a depletion of the deoxyribonucleotide (dNTP) pool.^{[1][6]} The resulting halt in DNA synthesis induces cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis (programmed cell death).^{[3][4]}

A key advantage of Triapine is its ability to inhibit both the hRRM2 and the p53-dependent R2 (p53R2) forms of the small subunit, making it effective even in cancer cells that have developed resistance to other RNR inhibitors like hydroxyurea.^[5]





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